Physicochemical properties and thermal stability of (S)-1-(3-Bromophenyl)-1-propanol
Physicochemical properties and thermal stability of (S)-1-(3-Bromophenyl)-1-propanol
An In-Depth Technical Guide to the Physicochemical Properties and Thermal Stability of (S)-1-(3-Bromophenyl)-1-propanol
Executive Summary
(S)-1-(3-Bromophenyl)-1-propanol is a chiral alcohol that serves as a critical building block in medicinal chemistry. Its utility as an essential precursor in the synthesis of advanced pharmaceutical compounds, particularly for treating inflammatory diseases and cancer, necessitates a thorough understanding of its fundamental chemical and physical characteristics.[] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key physicochemical properties and thermal stability of this compound. By detailing both the theoretical data and the empirical methodologies for their determination, this document serves as a vital resource for ensuring purity, optimizing reaction conditions, developing stable formulations, and meeting rigorous regulatory standards. The narrative integrates field-proven insights with technical accuracy, explaining the causality behind experimental choices and presenting protocols as self-validating systems for robust and reproducible characterization.
Introduction to (S)-1-(3-Bromophenyl)-1-propanol
Overview and Strategic Importance in Drug Discovery
The journey of a drug from a laboratory concept to a clinical reality is underpinned by the precise characterization of its chemical intermediates. (S)-1-(3-Bromophenyl)-1-propanol is one such pivotal intermediate. The presence of a chiral center, a bromine atom, and a hydroxyl group makes it a versatile synthon for creating complex molecular architectures with specific biological activities. Its role as a precursor for novel therapeutics targeting cancer and inflammatory conditions highlights the non-negotiable need for a well-defined profile of its properties.[] This knowledge is paramount for process chemists scaling up synthesis, for formulation scientists designing stable dosage forms, and for regulatory experts compiling documentation for drug approval.
Chemical Identity
A clear identification of the molecule is the foundation of all subsequent scientific investigation.
| Identifier | Data | Source |
| Compound Name | (S)-1-(3-Bromophenyl)-1-propanol | - |
| Synonyms | (S)-alpha-(3'-broMophenyl)propanol | [2][3] |
| CAS Number | 224622-38-2 | [] |
| Molecular Formula | C₉H₁₁BrO | [2][4] |
| Molecular Weight | 215.09 g/mol | [2] |
| Chemical Structure | A propan-1-ol backbone with a 3-bromophenyl group attached to the carbon bearing the hydroxyl group (C1). The stereochemistry at C1 is (S). | - |
Physicochemical Property Characterization
The physicochemical profile of a compound dictates its behavior in various environments, influencing everything from its purification to its bioavailability in a potential drug product.[5]
Theoretical Physicochemical Data
Computational models provide a valuable baseline for understanding the molecule's behavior before embarking on empirical testing.
| Property | Value | Description | Source |
| XLogP3 | 2.7 | A computed measure of hydrophobicity. A value >2 suggests moderate lipophilicity and likely low solubility in water. | [2] |
| Hydrogen Bond Donors | 1 | The hydroxyl (-OH) group can donate a hydrogen bond. | [2] |
| Hydrogen Bond Acceptors | 1 | The oxygen atom in the hydroxyl group can accept a hydrogen bond. | [2] |
| Rotatable Bond Count | 2 | Indicates the molecule's conformational flexibility. | [2] |
Experimental Determination of Melting Point
Causality: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity.[6] A pure crystalline solid exhibits a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[7] For a compound like (S)-1-(3-Bromophenyl)-1-propanol, which may be a low-melting solid or a liquid at ambient temperature, this determination confirms its physical state and purity.
Protocol: Capillary Melting Point Determination [8][9]
-
Sample Preparation: Ensure the sample is anhydrous and finely powdered. If the sample is a liquid at room temperature, this test is not applicable, and boiling point determination should be prioritized.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material (2-3 mm in height).
-
Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly at the bottom.
-
Apparatus Insertion: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Heating (Approximate Determination): Heat the sample rapidly to get a rough estimate of the melting point. This saves time and establishes the temperature range for a more precise measurement.[6]
-
Cooling and Re-testing: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[8]
-
Accurate Determination: Insert a new sample and heat at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Experimental Determination of Boiling Point
Causality: For liquid compounds, the boiling point—the temperature at which vapor pressure equals atmospheric pressure—is a characteristic physical constant used for identification and purity assessment.[10] Given that many chiral alcohols of similar molecular weight are liquids at room temperature, determining the boiling point is essential.
Protocol: Micro-Boiling Point Determination [11]
-
Sample Preparation: Place a small volume (a few milliliters) of the liquid sample into a small test tube.[12]
-
Capillary Insertion: Take a standard melting point capillary tube and seal one end using a flame. Place this capillary tube, sealed end up, into the liquid in the test tube.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a specialized clip. The bulb of the thermometer should be level with the sample.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) such that the sample is below the oil level.[11]
-
Observation (Heating Phase): Heat the apparatus gently. As the liquid heats, trapped air will expand and exit the inverted capillary, seen as a slow stream of bubbles. As the temperature approaches the boiling point, the liquid's vapor will also enter the capillary, causing a rapid and continuous stream of bubbles.
-
Observation (Cooling Phase): Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
-
Data Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube. At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature. It is also crucial to record the barometric pressure, as boiling point is pressure-dependent.[10]
Solubility Profile
Causality: A compound's solubility profile is critical for drug development. It guides the selection of solvents for synthesis and purification, informs the choice of vehicles for preclinical studies, and is a key determinant of a drug's absorption and formulation possibilities.[13][14] A systematic solubility assessment provides a qualitative understanding of the compound's polarity and whether it possesses acidic or basic functional groups.
Protocol: Systematic Solubility Testing [15][16]
-
General Procedure: In a small test tube, add ~25 mg of the compound to 0.75 mL of the solvent. Shake vigorously for 30-60 seconds. If a clear, homogenous solution forms, the compound is classified as "soluble."
-
Solvent Sequence:
-
Step A: Water (H₂O). Tests for overall polarity. The presence of a hydroxyl group may impart slight water solubility, but the larger bromophenyl ring will oppose it. If soluble, test the solution with litmus paper to determine if it's neutral, acidic (Class Sₐ), or basic (Class Sₑ).[16]
-
Step B: 5% Sodium Hydroxide (NaOH) aq. If insoluble in water, test in a weak base. Solubility indicates an acidic functional group. For this compound, no significant reaction is expected, but this step is standard for unknown profiling.
-
Step C: 5% Hydrochloric Acid (HCl) aq. If insoluble in the previous steps, test in a weak acid. Solubility indicates a basic functional group (e.g., an amine). This compound is not expected to be soluble.[14]
-
Step D: Concentrated Sulfuric Acid (H₂SO₄). If insoluble in all the above, test in cold, concentrated H₂SO₄. Solubility (often accompanied by a color change) indicates the presence of a functional group that can be protonated, such as an alcohol, or a reactive group like an alkene or an easily sulfonated aromatic ring.[14][16] (S)-1-(3-Bromophenyl)-1-propanol is expected to be soluble in this reagent.
-
Visualization: Solubility Analysis Workflow
Caption: Logical workflow for systematic solubility characterization.
Thermal Stability Analysis
Causality: Thermal stability is not an academic curiosity; it is a critical parameter that directly impacts a drug substance's safety, efficacy, and shelf-life.[17] Analysis of thermal behavior is essential for defining safe manufacturing (e.g., drying, milling), shipping, and storage conditions.[18] Techniques like TGA and DSC provide a quantitative measure of a compound's response to heat.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[19] It is used to determine the temperature at which the compound begins to decompose, the amount of residual solvent or water, and the overall thermal stability.[20][21]
Protocol: Standard TGA Experiment
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).
-
Atmosphere and Flow Rate: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a linear heating rate (e.g., 10°C/min).
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percent weight loss vs. temperature. The onset temperature of the major weight loss event is taken as the decomposition temperature, indicating the upper limit of the compound's thermal stability.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[22] It is used to detect thermal events such as melting, crystallization, and glass transitions, and can also be used to assess purity.[17][23]
Protocol: Standard DSC Experiment
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan (e.g., aluminum). Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty, sealed pan to serve as the reference.
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell.
-
Temperature Program: Subject the cell to a controlled temperature program. A typical program involves a heat-cool-heat cycle to erase the sample's thermal history and obtain a clear reading of its properties. For example:
-
Heat from 25°C to 150°C at 10°C/min.
-
Cool from 150°C to -50°C at 10°C/min.
-
Heat from -50°C to 200°C at 10°C/min.
-
-
Data Acquisition: Record the differential heat flow into the sample versus temperature.
-
Data Analysis: The resulting thermogram will show peaks or shifts in the baseline corresponding to thermal events. An endothermic peak indicates melting, while an exothermic peak indicates crystallization. A step-change in the baseline indicates a glass transition.[22]
Visualization: Comprehensive Thermal Analysis
Caption: Integrated workflow combining TGA and DSC for a full thermal profile.
Data Summary and Interpretation
The ultimate goal of this characterization is to build a complete and reliable data package for (S)-1-(3-Bromophenyl)-1-propanol. The information gathered from the theoretical calculations and the experimental protocols described above should be consolidated for a holistic understanding.
| Property | Method | Expected/Typical Result | Significance |
| Molecular Weight | Mass Spectrometry | 215.09 g/mol (verified) | Confirms chemical identity. |
| Physical State | Visual Inspection | Liquid or low-melting solid | Dictates handling and appropriate characterization methods (BP vs. MP). |
| Boiling Point | Micro-Boiling Point | To be determined experimentally | Key identifier for a liquid; indicator of purity. |
| Solubility | Systematic Testing | Insoluble in H₂O, 5% NaOH, 5% HCl; Soluble in organic solvents and conc. H₂SO₄ | Guides solvent selection for synthesis, purification, and formulation. |
| Decomposition Temp. (TGA) | Thermogravimetric Analysis | To be determined experimentally | Defines the upper-temperature limit for safe handling and processing. |
| Thermal Transitions (DSC) | Differential Scanning Calorimetry | To be determined experimentally | Identifies melting point, glass transitions, and provides data on purity. |
Interpretation: A comprehensive analysis of this data enables a scientist to confidently identify (S)-1-(3-Bromophenyl)-1-propanol, confirm its purity, and establish safe handling, storage, and processing parameters. For instance, the decomposition temperature from TGA would set the maximum allowable temperature for any drying steps, while the solubility profile would dictate the ideal solvent system for chromatographic purification or for creating a solution formulation for preclinical testing.
Conclusion
The robust characterization of (S)-1-(3-Bromophenyl)-1-propanol through the systematic application of physicochemical and thermal analysis techniques is a foundational requirement for its effective use in pharmaceutical research and development. This guide provides the necessary theoretical framework and detailed, validated protocols to empower scientists to generate the high-quality data essential for accelerating the drug development pipeline. Adherence to these principles of causality, experimental integrity, and thorough analysis ensures that this key chemical intermediate can be utilized with confidence, consistency, and safety.
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